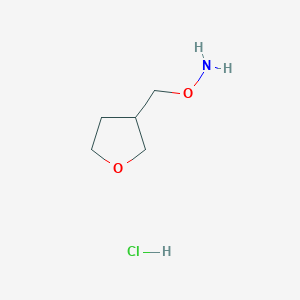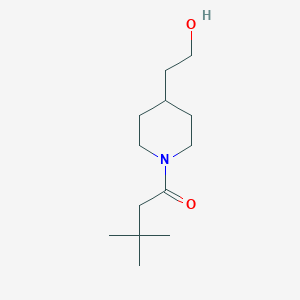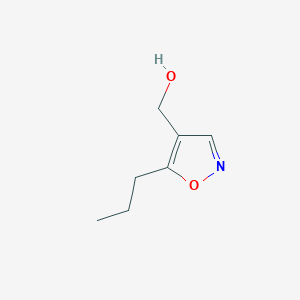
2-(3-氨基吡咯烷-1-基)-N-(3-氟苯基)乙酰胺
描述
2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide (3-FPA) is an amide derivative of the amino acid L-Phenylalanine and is used in a variety of scientific research applications. It is a relatively new compound that has been studied for its potential use in a variety of biochemical and physiological processes. 3-FPA is a small molecule that is easily synthesized and has been found to have a wide range of applications in both in vitro and in vivo systems.
科学研究应用
合成和药学应用
新型化合物的合成:已经探索了新型衍生物的合成,例如涉及 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺,以了解其抗炎活性,突出了此类化合物的化学多功能性和潜在治疗应用 (Sunder & Maleraju,2013)。
放射性配体开发:对选择性放射性配体(例如 [18F]PBR111)的研究,用于使用 PET 成像转运蛋白(18 kDa),展示了类似乙酰胺化合物在诊断成像和神经疾病研究中的应用 (Dollé 等,2008)。
抗疟疾特性:对 N-(3-三氟乙酰基-吲哚-7-基)乙酰胺对恶性疟原虫的潜在体外抗疟疾特性的评估表明了开发新型抗疟疾剂的途径,展示了研究乙酰胺衍生物的潜在健康益处 (Mphahlele 等,2017)。
抗癌药物合成:合成 N-(2-氨基苯基)-2-(2-异丙氧基苯氧基)乙酰胺及其用于抗癌应用的结构分析强调了乙酰胺化合物在开发新型抗癌疗法中的重要性 (Sharma 等,2018)。
缓蚀剂:乙酰胺衍生物也已被合成并评估为缓蚀剂,展示了它们在医药应用之外在材料科学中的用途,提供了对乙酰胺化学的多功能应用的见解 (Yıldırım & Cetin,2008)。
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-2-1-3-11(6-9)15-12(17)8-16-5-4-10(14)7-16/h1-3,6,10H,4-5,7-8,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHDPYPWQITKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)



![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)


![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)




